Darenzepine
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Overview
Description
Darenzepine: is a muscarinic receptor antagonist that has been primarily investigated for its potential therapeutic applications in treating peptic ulcers and other gastrointestinal disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of darenzepine involves multiple steps, including the formation of a seven-membered heterocyclic ring. One common approach is the multicomponent reaction (MCR) method, which allows for the efficient construction of complex molecules. The key steps include the cyclization of intermediates and the use of specific reagents to achieve the desired chemical structure .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Darenzepine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
Darenzepine exerts its effects by binding to muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This inhibition leads to a decrease in gastric acid secretion and muscle spasms in the gastrointestinal tract. The molecular targets include the muscarinic receptors, which mediate various cellular responses such as the inhibition of adenylate cyclase and the modulation of potassium channels .
Comparison with Similar Compounds
Pirenzepine: Another muscarinic receptor antagonist used to treat peptic ulcers.
Telenzepine: A selective muscarinic receptor antagonist with similar therapeutic applications.
Uniqueness of Darenzepine: this compound is unique in its specific binding affinity for muscarinic receptors and its ability to inhibit gastric acid secretion at lower doses compared to other similar compounds. This makes it a valuable compound for therapeutic applications in gastrointestinal disorders .
Properties
CAS No. |
84629-61-8 |
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Molecular Formula |
C21H21N3O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(11E)-11-[2-(4-methylpiperazin-1-yl)-2-oxoethylidene]-5H-benzo[c][1]benzazepin-6-one |
InChI |
InChI=1S/C21H21N3O2/c1-23-10-12-24(13-11-23)20(25)14-18-15-6-2-3-8-17(15)21(26)22-19-9-5-4-7-16(18)19/h2-9,14H,10-13H2,1H3,(H,22,26)/b18-14+ |
InChI Key |
VBQROPPRMFZXNC-NBVRZTHBSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/2\C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=C2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |
Origin of Product |
United States |
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